molecular formula C26H28N6O4 B2782951 ethyl 1-(2-{[(2-methylphenyl)carbamoyl]methyl}-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate CAS No. 1189459-64-0

ethyl 1-(2-{[(2-methylphenyl)carbamoyl]methyl}-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate

Cat. No.: B2782951
CAS No.: 1189459-64-0
M. Wt: 488.548
InChI Key: SZAQALAEKAPTED-UHFFFAOYSA-N
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Description

ethyl 1-(2-{[(2-methylphenyl)carbamoyl]methyl}-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a triazoloquinoxaline core fused with a piperidine ring and an ethyl ester group. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Scientific Research Applications

ethyl 1-(2-{[(2-methylphenyl)carbamoyl]methyl}-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Biology: It is used in biological studies to understand its interactions with various biological targets and pathways.

    Industry: The compound is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Compounds with similar structures have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

Preparation Methods

The synthesis of ethyl 1-(2-{[(2-methylphenyl)carbamoyl]methyl}-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazoloquinoxaline core: This step involves the reaction of 2-methylphenylamine with a suitable precursor to form the triazoloquinoxaline core.

    Introduction of the piperidine ring: The triazoloquinoxaline core is then reacted with a piperidine derivative under specific conditions to introduce the piperidine ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods for this compound may involve the use of automated reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

ethyl 1-(2-{[(2-methylphenyl)carbamoyl]methyl}-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

ethyl 1-(2-{[(2-methylphenyl)carbamoyl]methyl}-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate can be compared with other similar compounds, such as:

    1,2,4-Triazolo[4,3-a]quinoxaline derivatives: These compounds share the triazoloquinoxaline core and exhibit similar pharmacological activities.

    Piperidine derivatives: Compounds with a piperidine ring are known for their diverse biological activities and are used in various therapeutic applications.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct pharmacological properties.

Properties

IUPAC Name

ethyl 1-[2-[2-(2-methylanilino)-2-oxoethyl]-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N6O4/c1-3-36-25(34)18-12-14-30(15-13-18)23-24-29-31(16-22(33)27-19-9-5-4-8-17(19)2)26(35)32(24)21-11-7-6-10-20(21)28-23/h4-11,18H,3,12-16H2,1-2H3,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZAQALAEKAPTED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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